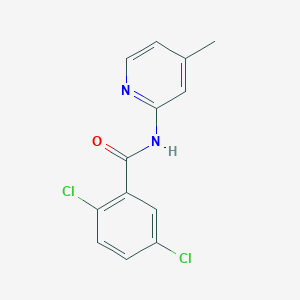![molecular formula C21H24FN3O2 B239723 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239723.png)
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mecanismo De Acción
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The histamine H3 receptor plays a crucial role in regulating neurotransmitter release, including the release of dopamine, serotonin, and norepinephrine. By blocking the histamine H3 receptor, N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine can increase the release of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which can have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been shown to improve cognitive function and memory, which makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its selectivity for the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. One potential direction is to study its potential use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies.
Métodos De Síntesis
The synthesis of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves several steps, including the reaction of 3-methoxybenzyl chloride with sodium hydroxide to form 3-methoxybenzyl alcohol, which is then reacted with 2-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 1H-imidazole-1-propanamine in the presence of palladium on carbon to form the final product.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Fórmula molecular |
C21H24FN3O2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H24FN3O2/c1-26-20-5-2-4-18(14-23-10-3-12-25-13-11-24-16-25)21(20)27-15-17-6-8-19(22)9-7-17/h2,4-9,11,13,16,23H,3,10,12,14-15H2,1H3 |
Clave InChI |
OKINFDJBUFVLRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
SMILES canónico |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)



